molecular formula C8H7Cl3FNO B15203295 3,5-Dichloro-4-fluorophenacylamine hydrochloride

3,5-Dichloro-4-fluorophenacylamine hydrochloride

Cat. No.: B15203295
M. Wt: 258.5 g/mol
InChI Key: HDMOSMKZFGBRAI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H7Cl2FN·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluorophenacylamine hydrochloride typically involves the reaction of 3,5-dichloro-4-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluorophenacylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phenacylamine derivatives .

Scientific Research Applications

3,5-Dichloro-4-fluorophenacylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H7Cl3FNO

Molecular Weight

258.5 g/mol

IUPAC Name

2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6Cl2FNO.ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;/h1-2H,3,12H2;1H

InChI Key

HDMOSMKZFGBRAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CN.Cl

Origin of Product

United States

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